molecular formula C12H6Cl2F5N3O B14922878 2,2-dichloro-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide

2,2-dichloro-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B14922878
M. Wt: 374.09 g/mol
InChI Key: FCEQJILFKPWXHV-UHFFFAOYSA-N
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Description

2,2-Dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the pentafluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Acylation with 2,2-dichloroacetyl chloride: The final step involves the acylation of the substituted pyrazole with 2,2-dichloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines.

    Oxidation products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction products: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis products: Carboxylic acids and amines.

Scientific Research Applications

2,2-Dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide has several scientific research applications:

    Medicinal chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Materials science: Use in the synthesis of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological research: Study of its interactions with biological molecules and potential use as a biochemical probe.

    Industrial applications: Potential use in the development of new agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide is unique due to the presence of both dichloro and pentafluorobenzyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high reactivity and stability.

Properties

Molecular Formula

C12H6Cl2F5N3O

Molecular Weight

374.09 g/mol

IUPAC Name

2,2-dichloro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C12H6Cl2F5N3O/c13-11(14)12(23)20-5-1-2-22(21-5)3-4-6(15)8(17)10(19)9(18)7(4)16/h1-2,11H,3H2,(H,20,21,23)

InChI Key

FCEQJILFKPWXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NC(=O)C(Cl)Cl)CC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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